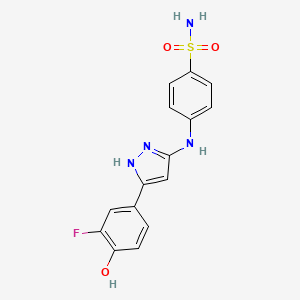![molecular formula C24H22F3N3O4S B10755948 5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-N,N-dimethyl-3-{[2-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide](/img/structure/B10755948.png)
5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-N,N-dimethyl-3-{[2-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK1030062A is a small molecule inhibitor that has been identified for its potential in targeting specific signaling pathways in cancer cells. It is particularly noted for its role in inhibiting the chemokine receptor 4 (CXCR4) and its ligand stromal-derived factor 1 (SDF-1), which are known to play significant roles in cancer metastasis and drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK1030062A involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification using techniques such as recrystallization and chromatography to ensure high purity.
Industrial Production Methods: For industrial-scale production, the synthesis of GSK1030062A is optimized to ensure cost-effectiveness and scalability. This involves:
- Using cost-effective reagents and solvents.
- Implementing mild reaction conditions to minimize energy consumption.
- Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: GSK1030062A undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, GSK1030062A can form oxidized derivatives.
Reduction: Reducing agents can convert GSK1030062A into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of GSK1030062A with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
GSK1030062A has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of specific signaling pathways.
Biology: Investigated for its role in modulating cellular processes such as migration and invasion.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit high levels of CXCR4 expression.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery.
Mechanism of Action
GSK1030062A exerts its effects by binding to the chemokine receptor 4 (CXCR4) and inhibiting its interaction with stromal-derived factor 1 (SDF-1). This inhibition disrupts the downstream signaling pathways that promote cancer cell migration, invasion, and drug resistance. The molecular targets involved include various kinases and transcription factors that regulate gene expression and cellular behavior .
Comparison with Similar Compounds
GSK1030062A is unique in its high selectivity and potency for CXCR4 inhibition. Similar compounds include:
AMD3100: Another CXCR4 inhibitor, but with a different chemical structure and lower selectivity.
IT1t: A small molecule inhibitor with similar targets but different pharmacokinetic properties.
The uniqueness of GSK1030062A lies in its ability to effectively reverse mesenchymal morphologies in cancer cells, making it a valuable tool for studying cancer metastasis and resistance mechanisms .
Properties
Molecular Formula |
C24H22F3N3O4S |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
5-(5,6-dimethoxybenzimidazol-1-yl)-N,N-dimethyl-3-[[2-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H22F3N3O4S/c1-29(2)23(31)22-20(34-12-14-7-5-6-8-15(14)24(25,26)27)11-21(35-22)30-13-28-16-9-18(32-3)19(33-4)10-17(16)30/h5-11,13H,12H2,1-4H3 |
InChI Key |
CKYDKNBLVBVPCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(S1)N2C=NC3=CC(=C(C=C32)OC)OC)OCC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-chlorophenyl)pyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B10755866.png)

![2-(dimethylamino)-1-(6-(4-(indolin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-5-methoxyindolin-1-yl)ethanone](/img/structure/B10755896.png)
![1-[4-[Methyl-[2-[4-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride](/img/structure/B10755903.png)
![Pyrazolo[1,5-b]pyridazine deriv. 69](/img/structure/B10755904.png)
![[(3R,5S)-5-[2-[4-(4-benzylanilino)thieno[3,2-d]pyrimidin-6-yl]ethynyl]pyrrolidin-3-yl] morpholine-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B10755905.png)
![[(3R,5S)-5-[2-[4-[(1-benzylindazol-5-yl)amino]thieno[3,2-d]pyrimidin-6-yl]ethynyl]pyrrolidin-3-yl] morpholine-4-carboxylate;hydrochloride](/img/structure/B10755906.png)
![Pyrazolo[1,5-b]pyridazine deriv. 75](/img/structure/B10755908.png)
![(3S,5R)-5-{2-[4-({3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}amino)thieno[3,2-d]pyrimidin-6-yl]ethynyl}pyrrolidin-3-yl N,N-dimethylcarbamate](/img/structure/B10755916.png)
![2-((2-((5-(2-(Dimethylamino)-N-methylacetamido)-2-methoxy-4-methylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluorobenzamide](/img/structure/B10755925.png)
![(E)-4-(2-(4-Fluorobenzylidene)hydrazinyl)-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10755929.png)
![5-[5,6-bis(methyloxy)-1H-benzimidazol-1-yl]-3-[(2-phenylethyl)oxy]-2-thiophenecarboxamide](/img/structure/B10755930.png)
![(E)-7-(3-Methoxyphenyl)-4-(2-(pyridin-4-ylmethylene)hydrazinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B10755935.png)
![4-Fluoro-2-((2-((2-methoxy-4-(1-propylpiperidin-3-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B10755944.png)
